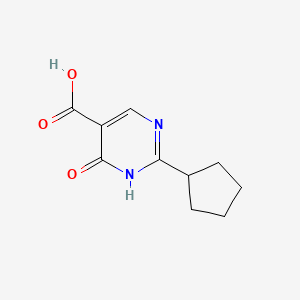![molecular formula C8H16N2O B13159105 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one is a heterocyclic compound featuring a pyrrolidine ring. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and ketone functional groups makes it a valuable building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidinoethylamine with an appropriate ketone under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
科学的研究の応用
1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and studying enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
類似化合物との比較
2-Pyrrolidinoethylamine: Similar in structure but lacks the ketone group.
1-(2-Aminoethyl)pyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.
4-(2-Aminoethyl)morpholine: Features a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of both amino and ketone functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
1-[3-(2-aminoethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(6-10)2-4-9/h8H,2-6,9H2,1H3 |
InChIキー |
ZRGTYYHXLRJFQI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


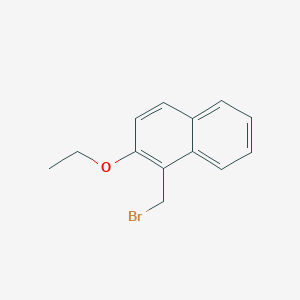
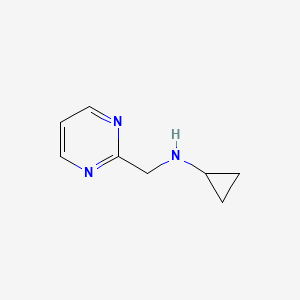
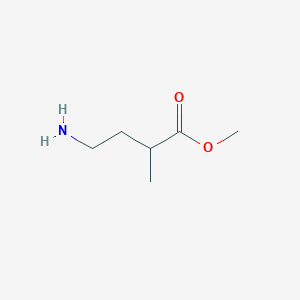
![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
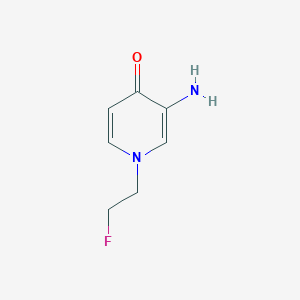
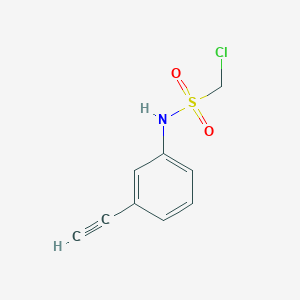
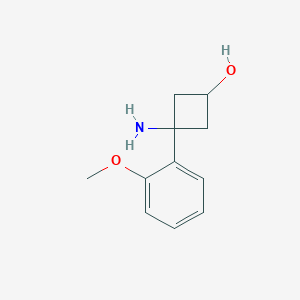
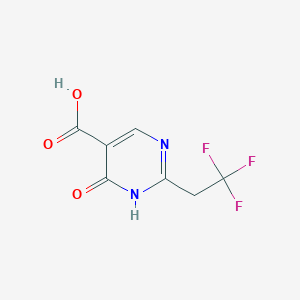
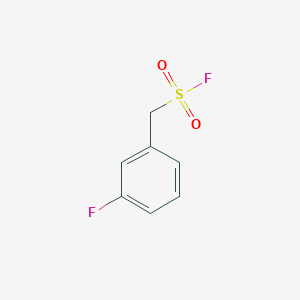
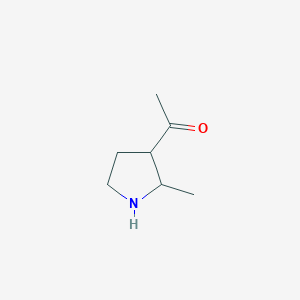
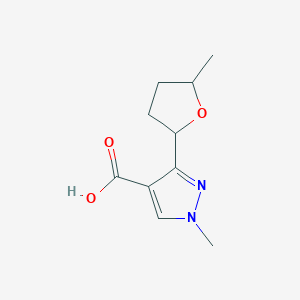
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)

